
6-Chloro-2,3,4,9-tetrahydro-1H-beta-carboline
Übersicht
Beschreibung
6-Chloro-2,3,4,9-tetrahydro-1H-beta-carboline is a biochemical compound used for proteomics research . It has a molecular formula of C11H11ClN2 and a molecular weight of 206.67 . It is also known as 6-Chloro-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole hydrochloride .
Physical And Chemical Properties Analysis
6-Chloro-2,3,4,9-tetrahydro-1H-beta-carboline has a molecular weight of 243.14 and a molecular formula of C11H11ClN2 . It is a solid at room temperature . More specific physical and chemical properties may be found in specialized chemical literature or databases.Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Properties
Pictet-Spengler Reaction in Combinatorial Chemistry : The Pictet-Spengler reaction is pivotal for synthesizing polysubstituted optically active tetrahydro-β-carboline derivatives, a common structural motif in indole-based alkaloids and numerous drugs. This review by Rao et al. (2017) discusses various strategies to synthesize tetrahydro-β-carboline on both solid and solution phases over the past two decades, emphasizing the rapid advancements in enantioselective synthesis using chiral organocatalysts. The methodologies outlined could significantly aid drug discovery processes involving this scaffold R. N. Rao, Barnali Maiti, & K. Chanda, 2017.
Biological Activities and Potential Therapeutic Uses
Neuropharmacological Potentials : β-Carboline alkaloids, including derivatives of 6-Chloro-2,3,4,9-tetrahydro-1H-beta-carboline, have been studied for their neuropharmacological properties. Ayipo et al. (2020) provide a comprehensive review of the pharmacology and physiology of βC alkaloids in treating neuropsychiatric conditions such as depression, anxiety, Alzheimer's disease, Parkinson's disease, and others. Their unique structural features allow interactions with various enzymes and protein receptor targets, showcasing potent neuropharmacological properties that could be harnessed for therapeutic applications Y. Ayipo, M. Mordi, M. Mustapha, & Thenmoly Damodaran, 2020.
Marine Sponges and Manzamines : The manzamine alkaloids, a unique class of β-carboline marine alkaloids, exhibit a variety of bioactivities against infectious diseases, cancer, and inflammatory diseases. Radwan et al. (2012) highlight the significant potential of manzamine alkaloids, isolated from marine sponges, against malaria, showing improved potency compared to traditional treatments like chloroquine and artemisinin. This review underscores the microbial origin of manzamine alkaloids and their bioactivities, suggesting a promising area for drug development M. Radwan, A. Hanora, S. Khalifa, & S. Abou-El-Ela, 2012.
Wirkmechanismus
Target of Action
6-Chloro-2,3,4,9-tetrahydro-1H-beta-carboline, also known as Tryptoline, is a natural organic derivative of beta-carboline . It is chemically related to tryptamines and has a variety of pharmacological properties . The primary targets of this compound are the enzyme monoamine oxidase type A (MAO-A) . MAO-A is an enzyme that catalyzes the oxidation of monoamines, which are neurotransmitters such as serotonin and norepinephrine .
Mode of Action
Tryptolines, including 6-Chloro-2,3,4,9-tetrahydro-1H-beta-carboline, are competitive selective inhibitors of MAO-A . They bind to the active site of the enzyme, preventing it from interacting with its substrate, the monoamines . This inhibition leads to an increase in the levels of monoamines, particularly serotonin .
Biochemical Pathways
The inhibition of MAO-A by 6-Chloro-2,3,4,9-tetrahydro-1H-beta-carboline affects the metabolic pathway of monoamines . Normally, MAO-A breaks down monoamines, but when inhibited, the levels of these neurotransmitters increase . This can affect various downstream neurological processes, potentially leading to changes in mood and behavior .
Result of Action
The primary molecular effect of 6-Chloro-2,3,4,9-tetrahydro-1H-beta-carboline is the inhibition of MAO-A, leading to increased levels of monoamines . This can result in various cellular effects, depending on the specific cell type and the receptors present. For example, increased serotonin levels can lead to enhanced signaling in serotonergic neurons .
Eigenschaften
IUPAC Name |
6-chloro-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11ClN2/c12-7-1-2-10-9(5-7)8-3-4-13-6-11(8)14-10/h1-2,5,13-14H,3-4,6H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SXHJWBRJNQZWBI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC2=C1C3=C(N2)C=CC(=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11ClN2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10390242 | |
| Record name | 6-Chloro-2,3,4,9-tetrahydro-1H-beta-carboline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10390242 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.67 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
23046-68-6 | |
| Record name | 6-Chloro-2,3,4,9-tetrahydro-1H-beta-carboline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10390242 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



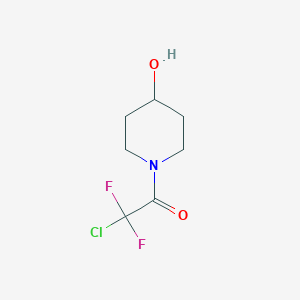
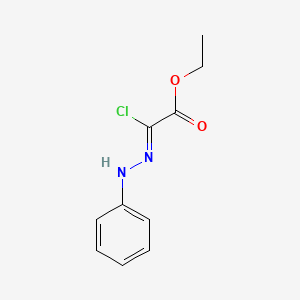

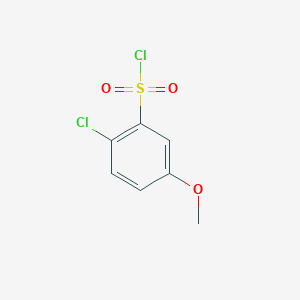

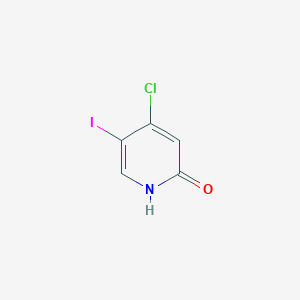

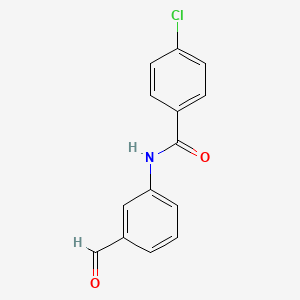
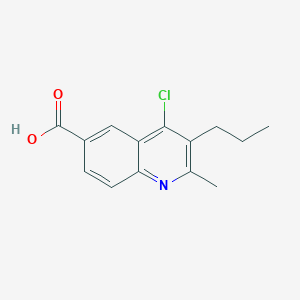

![6-Chloro-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-5-carbaldehyde](/img/structure/B3024647.png)
![5-Chloro-2-[(2-methylbenzyl)oxy]benzoic acid](/img/structure/B3024648.png)

![2-Chloro-5-{[isopropyl(methyl)amino]sulfonyl}benzoic acid](/img/structure/B3024652.png)